

2-Hydroxynicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxynicotinic acid*

Cat. No.: B127336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-hydroxynicotinic acid**, a molecule of significant interest in various scientific domains. This document covers its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and synonyms, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, it delves into its biological significance, particularly its role as an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT) and its implications in NAD⁺ metabolism.

Core Chemical and Physical Properties

2-Hydroxynicotinic acid is a derivative of nicotinic acid and exists as a white to light yellow powder.^{[1][2]} In the solid state, it is present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).^[3] The compound has been found to exist in four different polymorphic forms.^{[4][5]}

Property	Value	Source
CAS Number	609-71-2	[1] [6] [7]
Molecular Formula	C6H5NO3	[1]
Molecular Weight	139.11 g/mol	[1] [8]
Melting Point	258-261 °C (lit.)	[1] [9]
Boiling Point	255.04°C (rough estimate)	[1]
Density	1.4429 (rough estimate)	[1]
pKa	2.40±0.20 (Predicted)	[1]
Solubility	0.1 M NaOH: 0.1 g/mL, clear	[1]
IUPAC Name	2-oxo-1H-pyridine-3-carboxylic acid	[6] [8]

Synonyms

A variety of synonyms are used to refer to **2-hydroxynicotinic acid** in literature and chemical databases. These include:

- 2-Hydroxypyridine-3-carboxylic acid[\[6\]](#)[\[7\]](#)
- 1,2-Dihydro-2-oxonicotinic acid[\[6\]](#)
- 2-oxo-1,2-dihydropyridine-3-carboxylic acid[\[6\]](#)
- 3-Carboxy-2-pyridone[\[1\]](#)
- NSC 226152[\[1\]](#)[\[6\]](#)

Biological Activity and Signaling Pathway

2-Hydroxynicotinic acid is a known inhibitor of the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT).[\[9\]](#) This enzyme is a key component of the Preiss-Handler pathway, a major route for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical

coenzyme in cellular metabolism.[9] By competitively inhibiting NAPRT, **2-hydroxynicotinic acid** can lead to a depletion of intracellular NAD+, inducing metabolic stress that can trigger apoptotic pathways in cancer cells.[9]

Inhibition of NAD+ Synthesis Pathway

Experimental Protocols

Synthesis of 2-Hydroxynicotinic Acid from 3-Cyano-2-pyridone

A documented method for the synthesis of **2-hydroxynicotinic acid** starts from 3-cyano-2-pyridone.[10]

Materials:

- 3-cyano-2-pyridone (6 g)
- Potassium hydroxide pellets (85%, 7.5 g)
- Ethylene glycol (8 ml)
- Water (1.5 ml)
- Ice water
- Acid for acidification (e.g., HCl)

Procedure:


- A solution is prepared containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide pellets (85%), 8 ml of ethylene glycol, and 1.5 ml of water.[10]
- The solution is heated to 150°-160° C for 15 minutes.[10]
- The reaction mixture is then poured into ice water.[10]
- The aqueous solution is acidified to a pH of approximately 3.[10]

- The precipitated 2-hydroxy-nicotinic acid is collected by filtration and dried. The resulting product has a melting point of 258°-260° C.[10]

Synthesis of 2-hydroxynicotinoyl-serine-butyl esters

2-Hydroxynicotinic acid serves as a precursor in the synthesis of novel 2-hydroxynicotinoyl-serine-butyl esters with potential antibiotic activity.[1][6] The synthesis is a three-step process. [1][6]

Synthesis Workflow for 2-hydroxynicotinoyl-serine-butyl esters

[Click to download full resolution via product page](#)

Synthesis of 2-hydroxynicotinoyl-serine-butyl esters

Procedure Overview:

- Esterification: L-serine is esterified with n-butanol.[1][6]

- Amidation: The resulting L-serine butyl ester undergoes amidation with **2-hydroxynicotinic acid**.^{[1][6]}
- Esterification: The product from the amidation step is then esterified with corresponding carboxylic acids to yield the final products (AD-1, AD-2, and AD-3).^{[1][6]}

These final compounds have been evaluated for their toxicity using a Brine shrimp assay and for their antibiotic activity against various microorganisms including *Escherichia coli*, *Bacillus subtilis*, *Staphylococcus aureus*, and *Candida albicans*.^{[1][6]}

Analytical Method: High-Performance Liquid Chromatography (HPLC)

2-Hydroxynicotinic acid can be analyzed using a reverse-phase HPLC method.^[10]

HPLC Conditions:

- Column: A suitable reverse-phase column, such as a C18 or Newcrom R1.^[10]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. ^[10] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.^[10]
- Detection: UV detection is typically used.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.^[10]

This technical guide provides a foundational understanding of **2-hydroxynicotinic acid** for researchers and professionals in drug development. The provided data and protocols offer a starting point for further investigation and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 5. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy nicotinic acid | 609-71-2 | FH24065 | Biosynth [biosynth.com]
- 8. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Hydroxynicotinic acid | 609-71-2 | Benchchem [benchchem.com]
- 10. 2-Hydroxynicotinic acid | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [2-Hydroxynicotinic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127336#2-hydroxynicotinic-acid-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com